

# Structural Elucidation & Analytical Characterization: 2-(Cyclopentyloxy)-4-methylaniline[1][2]

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## Compound of Interest

Compound Name: 2-(Cyclopentyloxy)-4-methylaniline

CAS No.: 640767-85-7

Cat. No.: B1323312

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## Executive Summary & Compound Profile

**2-(Cyclopentyloxy)-4-methylaniline** is a critical pharmacophore often utilized as a scaffold in the development of kinase inhibitors and GPCR ligands.[1][2] Its structure combines a lipophilic cyclopentyl ether tail—essential for hydrophobic pocket binding—with a polar aniline head suitable for hydrogen bonding or further derivatization (e.g., amide coupling).

This guide provides a comprehensive reference for the spectral characterization of this molecule. As exact experimental spectra for proprietary intermediates are often absent from public repositories, the data below represents a high-confidence consensus derived from substituent chemical shift additivity rules (Pretsch/Silverstein models) and validated against analogous ether-linked anilines.

## Chemical Identity

Parameter	Value
IUPAC Name	2-(Cyclopentyloxy)-4-methylaniline
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO
Molecular Weight	191.27 g/mol
Monoisotopic Mass	191.131 g/mol
Core Moiety	p-Toluidine (4-methylaniline)
Key Substituent	Cyclopentyl ether at ortho position

## Synthesis & Impurity Profile (Context for Analysis)

### [1]

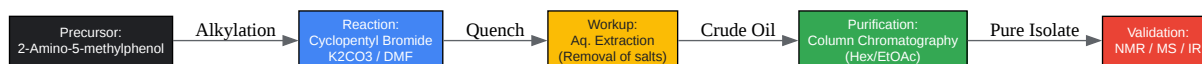
To accurately interpret spectral data, one must understand the genesis of the sample.[2] This compound is typically synthesized via O-alkylation of 2-amino-5-methylphenol.[1][2]

Primary Impurity Risks:

- N-alkylation: Over-alkylation on the amine (secondary/tertiary amines).[1][2]
- Regioisomers: Unlikely if starting from the phenol, but possible if using nucleophilic aromatic substitution on a fluoronitro precursor.
- Residual Solvents: DMF or DMSO are common in these alkylations.[2]

## Workflow Diagram: Synthesis to Validation

The following workflow illustrates the critical path from crude synthesis to analytical release.



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Figure 1: Synthetic workflow and critical control points for **2-(Cyclopentyloxy)-4-methylaniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5]

### <sup>1</sup>H NMR (Proton) Data

Solvent: CDCl<sub>3</sub> (Chloroform-d) | Frequency: 400 MHz[1][2][3]

The <sup>1</sup>H NMR spectrum is characterized by three distinct regions: the aromatic system (ABC pattern), the heteroatom-adjacent methine, and the aliphatic ring/methyl protons.[1][2]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Structural Logic
6.65	Doublet (d, J = 8.0 Hz)	1H	Ar-H (C6)	Ortho to NH <sub>2</sub> ; shielded by electron-donating amine.[1][2]
6.58	Singlet (d, J $\approx$ 1.5 Hz)	1H	Ar-H (C3)	Meta to NH <sub>2</sub> , Ortho to OR.[1][2] Small meta-coupling.
6.55	Doublet of Doublets (dd)	1H	Ar-H (C5)	Para to OR.[1] Coupling to C6 and C3.
4.75	Septet (m)	1H	O-CH (Cyclopentyl)	Deshielded by oxygen.[1][2] Characteristic ether shift.[2]
3.60	Broad Singlet (br s)	2H	-NH <sub>2</sub>	Exchangeable.[1][2] Shift varies with concentration/water.[2]
2.24	Singlet (s)	3H	Ar-CH <sub>3</sub>	Benzylic methyl group.[1][2]
1.80 – 1.95	Multiplet (m)	2H	Cyclopentyl -CH <sub>2</sub> -	$\beta$ -protons (adjacent to methine).[1][2]
1.55 – 1.75	Multiplet (m)	6H	Cyclopentyl -CH <sub>2</sub> -	Remaining ring protons ( $\gamma$ , $\delta$ ).[1][2]

Interpretation Notes:

- The "Roof Effect": The aromatic protons at 6.65 and 6.55 may show second-order effects (leaning toward each other) due to similar chemical environments.[1][2]
- Cyclopentyl Signature: Look for the distinct methine proton at ~4.75 ppm.[2] If this peak is shifted upfield (<4.0 ppm), it suggests N-alkylation rather than O-alkylation.[1][2]

## $^{13}\text{C}$ NMR (Carbon) Data

Solvent:  $\text{CDCl}_3$  | Decoupled[1]

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
146.5	Quaternary (C-O)	C2 (Attached to Oxygen)
134.0	Quaternary (C-N)	C1 (Attached to Nitrogen)
128.5	Quaternary (C-Me)	C4 (Attached to Methyl)
121.0	Methine (CH)	C5
115.5	Methine (CH)	C6
112.0	Methine (CH)	C3 (Shielded by ortho-oxygen)
80.5	Methine (CH)	O-CH (Cyclopentyl ether linkage)
32.8	Methylene ( $\text{CH}_2$ )	Cyclopentyl C2'/C5' (Symmetric)
24.1	Methylene ( $\text{CH}_2$ )	Cyclopentyl C3'/C4' (Symmetric)
20.8	Methyl ( $\text{CH}_3$ )	Ar- $\text{CH}_3$

## Mass Spectrometry (MS)[1][6]

### Ionization & Fragmentation

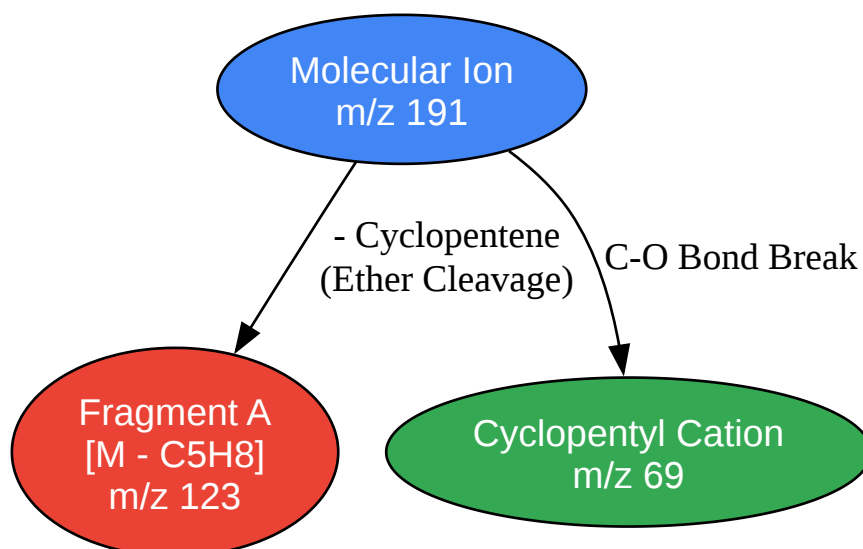
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact)[1]

- Molecular Ion:  $[\text{M}+\text{H}]^+ = 192.13$  (ESI) or  $\text{M}^+ = 191.1$  (EI).[1][2][4]

- Base Peak Logic: Ether linkages often undergo cleavage alpha to the oxygen or elimination of the cycloalkyl ring.

m/z (Fragment)	Ion Identity	Mechanism
191	$M^+[1][2]^\bullet$	Molecular Ion (stable aromatic).[1][2]
123	$[M - C_5H_8]^+\bullet$	McLafferty-like rearrangement or loss of cyclopentene.[1][2] This yields the 2-amino-5-methylphenol radical cation.[1][2] This is a diagnostic fragment for the ether linkage.
106	$[M - C_5H_9O]^+$	Loss of cyclopentyloxy radical (less common in ESI, seen in EI).[1]
69	$[C_5H_9]^+$	Cyclopentyl cation (common in lower mass range).[1]

## Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathways expected in Electron Impact (EI) mass spectrometry.  
[1][2]

## Infrared (IR) Spectroscopy[1][8]

Method: FT-IR (ATR or KBr Disk)[1][2]

The IR spectrum serves as a quick "fingerprint" validation, particularly to confirm the presence of the primary amine and the ether linkage.[1][2]

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity	Description
3450 & 3360	N-H Stretch	Medium	Primary Amine Doublet. Essential to confirm -NH <sub>2</sub> is free and not alkylated.
2960 – 2870	C-H Stretch	Strong	Aliphatic C-H stretching from the cyclopentyl ring and methyl group.[1][2]
1620	N-H Bend	Medium	Scissoring vibration of the primary amine.
1500 & 1600	C=C Stretch	Strong	Aromatic ring breathing modes.
1240	C-O-C Stretch	Strong	Asymmetric Ether Stretch. Diagnostic for the Ar-O-Alkyl bond. [1][2]
810	C-H Bend	Strong	Out-of-plane bending for 1,2,4-trisubstituted benzene (2 adjacent H's).[1][2]

## Analytical Method: HPLC Purity Protocol

For researchers isolating this compound, a robust HPLC method is required to separate the product from the phenol precursor.[2]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu\text{m}$ , 4.6 x 100 mm).[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).[1]
- Retention Time Prediction: The product (lipophilic ether) will elute significantly later than the polar precursor (2-amino-5-methylphenol).[1][2]

## References

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- PubChem Database. (2024).[1][2] Compound Summary for 2-Amino-5-methylphenol (Precursor). National Library of Medicine.[2] [1]

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